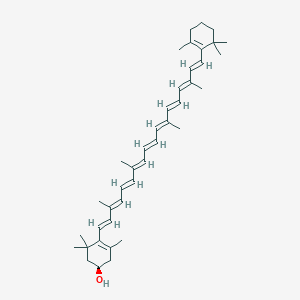

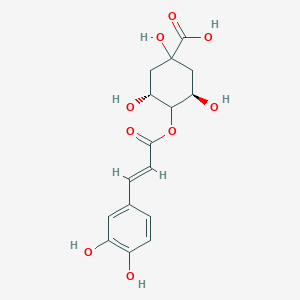

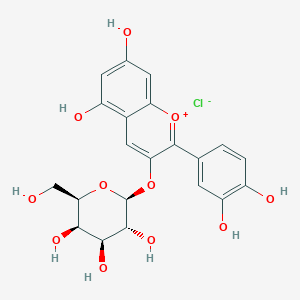

Delphinidin 3-rutinoside

描述

作用机制

Target of Action

Delphinidin 3-rutinoside (D3R) is known to interact with several targets. It has been found to bind to the estrogen receptor beta (ERβ), exerting phytoestrogen activity . D3R also has the ability to increase glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells . Furthermore, it has been shown to induce a pro-apoptotic effect in B cell chronic lymphocytic leukemia (B CLL) .

Mode of Action

The interaction of D3R with its targets leads to various changes. When D3R binds to ERβ, it exerts phytoestrogen activity . The binding of D3R to GLP-1 receptors in GLUTag cells leads to increased GLP-1 secretion, mediated through the Ca 2+ /calmodulin-dependent Ca 2±CaMKII pathway . In the case of B CLL, D3R induces a pro-apoptotic effect .

Biochemical Pathways

D3R affects several biochemical pathways. It has been found to reduce Receptor Tyrosine Kinase (RTK) activity and target the MAPK pathway as well as the activator protein 1 (AP-1) factor . These actions may help to avoid malignant transformation during the beginning of cancer .

Pharmacokinetics

The pharmacokinetics of D3R involve its absorption, distribution, metabolism, and excretion (ADME). D3R is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . More research is needed to fully understand the ADME properties of D3R.

Result of Action

The action of D3R leads to various molecular and cellular effects. It has been found to have potent antiproliferative activity . In vitro studies have shown that D3R presents strong antiproliferative activity against NCI-N87 (gastric) and Caco-2 (intestinal) cells . Furthermore, D3R has been shown to induce a pro-apoptotic effect in B CLL .

Action Environment

The action, efficacy, and stability of D3R can be influenced by environmental factors. For instance, D3R has been found to form a complex with proteins via hydrophobic interactions, which could explain its superior thermal stability effect . Additionally, the synergistic, additive, or antagonistic effects of D3R with other phenolic compounds can vary depending on the specific environment .

生化分析

Biochemical Properties

Delphinidin 3-rutinoside is involved in complex biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in GLUTag L cells . The presence of three hydroxyl or two methoxyl moieties on the aromatic ring of this compound is essential for this stimulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to exhibit potent antiproliferative activity . It can affect the growth of gastric and intestinal cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . For example, this compound can increase the secretion of GLP-1, a hormone that regulates glucose homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed to have antiproliferative effects on gastric and intestinal cancer cells at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound can be localized in specific compartments or organelles within the cell . Its activity or function can be affected by its subcellular localization .

准备方法

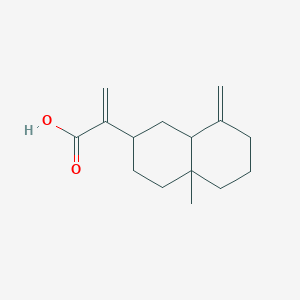

Synthetic Routes and Reaction Conditions: Delphinidin 3-rutinoside can be synthesized through chemical reactions involving delphinidin and rutinose. The synthesis typically involves glycosylation reactions where delphinidin is reacted with rutinose under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as blackcurrant berries. The extraction process includes steps like solvent extraction, purification using column chromatography, and crystallization to obtain the pure compound .

化学反应分析

Types of Reactions: Delphinidin 3-rutinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert this compound into its leucoanthocyanidin form.

Substitution: Glycosyl substitution reactions can modify the glycosidic moiety attached to delphinidin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed in glycosyl substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanidins.

Substitution: Various glycosylated derivatives depending on the substituent used.

科学研究应用

Delphinidin 3-rutinoside has a wide range of applications in scientific research:

Chemistry: It is used as a natural dye and a model compound for studying flavonoid chemistry.

Biology: Research has shown its potential in modulating cellular pathways and protecting against oxidative stress.

Medicine: this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for therapeutic applications.

Industry: It is used in the food and cosmetic industries for its coloring properties and health benefits

相似化合物的比较

- Delphinidin 3-glucoside

- Delphinidin 3-galactoside

- Delphinidin 3-sambubioside

- Delphinidin 3-arabinoside

Comparison: Delphinidin 3-rutinoside is unique due to its specific glycosidic linkage with rutinose, which influences its bioavailability and biological activity. Compared to other delphinidin glycosides, this compound has shown distinct antioxidant and anticancer properties, making it a valuable compound for research and industrial applications .

属性

CAS 编号 |

15674-58-5 |

|---|---|

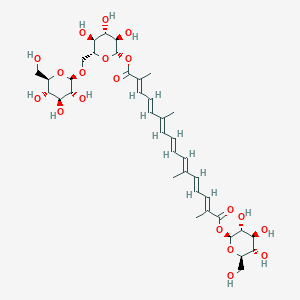

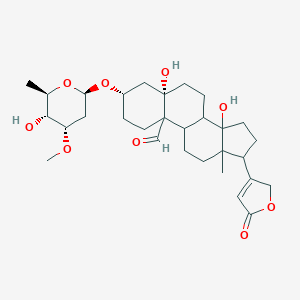

分子式 |

C27H31O16+ |

分子量 |

611.5 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChI 键 |

PLKUTZNSKRWCCA-LTSKFBHWSA-O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O |

同义词 |

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium; Delphinidin 3-O-rutinoside; Tulipanin chloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Delphinidin 3-rutinoside affect glucagon-like peptide-1 (GLP-1) secretion?

A1: this compound (D3R) stimulates GLP-1 secretion in GLUTag L cells, a murine enteroendocrine cell line. Research suggests this occurs through a mechanism involving inositol 1,4,5-trisphosphate receptor-mediated intracellular Ca2+ mobilization, ultimately activating the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway. [] G protein-coupled receptors (GPRs), specifically GPR40/120, may also play a role in this process. []

Q2: Does the structure of this compound influence its ability to stimulate GLP-1 secretion?

A2: Yes, studies indicate that the presence of three hydroxyl groups or two methoxyl groups on the aromatic ring of anthocyanins is crucial for stimulating GLP-1 secretion. [] The rutinose moiety in D3R appears to significantly enhance GLP-1 secretion, but only when combined with the three hydroxyl groups on the aromatic ring. []

Q3: What is the potential significance of D3R's ability to stimulate GLP-1 secretion?

A3: GLP-1 plays a vital role in regulating blood glucose levels. By stimulating GLP-1 secretion, D3R may contribute to the prevention and treatment of diabetes. [] This effect could potentially help reduce reliance on diabetic medications. []

Q4: What other biological activities have been observed for D3R?

A4: Studies have shown that D3R and other blackcurrant anthocyanins exhibit phytoestrogenic activity, interacting with both estrogen receptor α and β. [] Interestingly, D3R shows a higher binding affinity for ERβ compared to ERα. []

Q5: Does D3R possess any anti-inflammatory properties?

A5: Research suggests that berry anthocyanin fractions rich in D3R can suppress pro-inflammatory gene expression and the secretion of inflammatory mediators like interleukin-1β and tumor necrosis factor-α (TNFα) in LPS-stimulated RAW 264.7 macrophages. [] This anti-inflammatory effect is primarily attributed to the inhibition of nuclear factor κB (NF-κB) p65 translocation to the nucleus. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C27H31O15+ and a molecular weight of 595.5 g/mol.

Q7: How do structural modifications to the anthocyanin molecule affect its activity?

A7: Modifications to the anthocyanin structure, such as acylation and glycosylation patterns, can significantly influence its color stability and antioxidant capacity. [] For instance, 3,5-diglycosylated structures, like those found in violet pepper, tend to exhibit lower antioxidant activity compared to less glycosylated forms. [] Acylation generally contributes to a more purplish hue but does not necessarily translate to greater stability against fading, especially in the presence of additional glycosylation at the C5 position. []

Q8: How does the configuration of the acylating group impact the properties of D3R?

A8: The cis-trans configuration of the acylating group significantly affects the spectral characteristics, color, and stability of anthocyanins like D3R. [] Cis-acylated pigments generally display a bathochromic shift in their maximum absorbance wavelength (λmax), resulting in bluer hues compared to their trans counterparts. [] Additionally, cis acylation appears to reduce hydration across different pH levels, leading to increased color intensity. [] Conversely, trans acylation seems to enhance color retention over time. []

Q9: How does high-pressure processing (HPP) affect the stability of anthocyanins like D3R in blackcurrants?

A9: Studies on blackcurrants suggest that HPP can influence the stability of anthocyanins like cyanidin-3-rutinoside and D3R, as well as ascorbic acid. [] The optimal pressure for preserving these compounds appears to be around 600 MPa, particularly when combined with storage at 5°C. [] The degradation rates observed for anthocyanins seem to be related to those of ascorbic acid. []

Q10: What analytical techniques are commonly employed to identify and quantify anthocyanins like D3R in plant materials?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for analyzing anthocyanins. [, , , , ] Researchers often utilize photodiode array (PDA) detectors, [, , , ] mass spectrometry (MS), [, , , ] and tandem mass spectrometry (MS/MS) [, , ] for comprehensive identification and quantification of individual anthocyanins like D3R.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。